molecular formula C19H16N2O4 B6517872 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-25-1

2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517872
CAS RN: 902856-25-1
M. Wt: 336.3 g/mol
InChI Key: AJKCOLWCSGYWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 506.647 . Unfortunately, other specific physical and chemical properties of “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” are not available in the searched resources.

Scientific Research Applications

Future Directions

While specific future directions for “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” are not available, related compounds such as Futibatinib (a kinase inhibitor) have been approved for medical use in the treatment of cholangiocarcinoma (bile duct cancer) . This suggests potential future directions in the development of similar compounds for therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are tyrosine kinases , particularly those that are part of receptors called fibroblast growth factor receptors (FGFRs) . These receptors are found on the surface of cells and play a crucial role in the growth and spread of cancer cells . Another significant target is dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism .

Mode of Action

This compound acts as a tyrosine kinase inhibitor , blocking the activity of enzymes known as tyrosine kinases . By inhibiting these enzymes, it prevents the activation of FGFRs, thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . Additionally, it inhibits DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of FGFRs disrupts several downstream signaling pathways, including the phosphatidylinositol-3 kinase and mammalian target of rapamycin pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for the synthesis of DNA precursors .

Result of Action

By blocking the activity of tyrosine kinases and inhibiting DHFR, this compound can prevent or slow down the growth of cancer cells . The inhibition of these targets leads to a reduction in the synthesis of RNA and DNA, causing the cancer cells to die .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-23-12-7-8-16(24-2)13(10-12)17-20-18(22)14-9-11-5-3-4-6-15(11)25-19(14)21-17/h3-8,10H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKCOLWCSGYWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

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